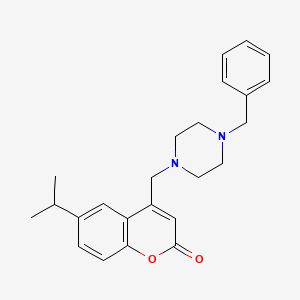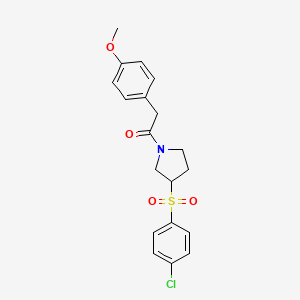![molecular formula C15H13Cl2N5O B2830877 7-(3,4-Dichlorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338403-62-6](/img/structure/B2830877.png)
7-(3,4-Dichlorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,4]Triazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are known to be a part of the privileged structures in medicinal chemistry, which means they are found in a variety of biologically active compounds .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines often involves multicomponent reactions . A common method is the Dimroth rearrangement, which involves the isomerization of heterocycles .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines involves a pyrimidine ring fused with a triazole ring . The specific substituents on the rings can greatly influence the properties and biological activities of the compounds .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines can be quite diverse, depending on the substituents present on the rings . They can undergo various reactions such as ring opening and closure, and their reactivity can be influenced by factors such as the degree of aza-substitution in rings, pH of the reaction medium, and the presence of electron-withdrawing groups .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can vary widely depending on their specific structure. Factors that can influence these properties include the nature and position of substituents on the rings .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Synthesis of Triazolopyrimidine Derivatives : A study by Prajapati, Vilapara, and Naliapara (2014) demonstrated the synthesis of novel triazolo[1,5-a]pyrimidine derivatives from biologically active morpholinone amine, showing promising antimicrobial properties against various bacterial and fungal strains (Prajapati, Vilapara, & Naliapara, 2014).
Antitumor and Anti-inflammatory Agents
- Evaluation as Anti-inflammatory and Analgesic Agents : Farag et al. (2012) synthesized novel quinazolinone derivatives related to triazolopyrimidine, evaluating their potential as anti-inflammatory and analgesic agents (Farag et al., 2012).
- Antitumor Activity and Molecular Docking : Muhammad et al. (2017) researched the synthesis of new morpholinylchalcones and their conversion to triazolopyrimidin-5(1H)-ones, revealing some compounds with significant in vitro activity against human lung cancer and hepatocellular carcinoma cell lines (Muhammad et al., 2017).
Supramolecular Chemistry and Crystal Structures
- Study of Supramolecular Synthons : Chai et al. (2019) explored the diverse supramolecular synthons formed by 2-substituted 5-morpholinomethylphenyl triazolopyridines in the solid state, providing insights into the structural chemistry relevant for pharmaceutical development (Chai et al., 2019).
Diuretic and Antihypertensive Properties
- Potential Diuretic Activity : Eisa et al. (1996) prepared derivatives of quinazoline and pyridopyrimidine with structures suggesting potential as diuretic agents (Eisa et al., 1996).
- Antihypertensive Agent Synthesis : Bayomi et al. (1999) synthesized a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, identifying compounds with promising antihypertensive activity (Bayomi et al., 1999).
Wirkmechanismus
Zukünftige Richtungen
The [1,2,4]triazolo[1,5-a]pyrimidines and their derivatives continue to be an area of active research due to their potential biological activities . Future research may focus on the design and synthesis of new derivatives, investigation of their biological activities, and exploration of their mechanisms of action .
Eigenschaften
IUPAC Name |
4-[7-(3,4-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5O/c16-11-2-1-10(9-12(11)17)13-3-4-18-14-19-15(20-22(13)14)21-5-7-23-8-6-21/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSKGGNGGUPRLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN3C(=CC=NC3=N2)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-7-tert-butyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2830795.png)
![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2830796.png)
![3-(4-chlorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2830797.png)
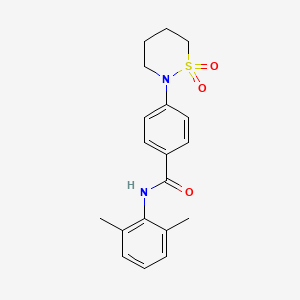
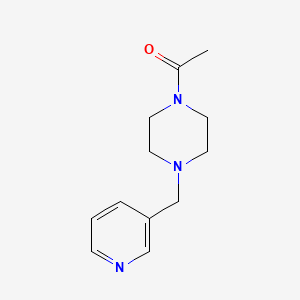
![1-(4-chlorophenyl)-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentane-1-carboxamide](/img/structure/B2830802.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-(methylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2830803.png)
![5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2830804.png)
![7-bromo-5-phenyl-4-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B2830805.png)
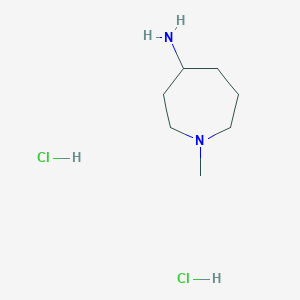
![1-(2-Methylphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2830810.png)

